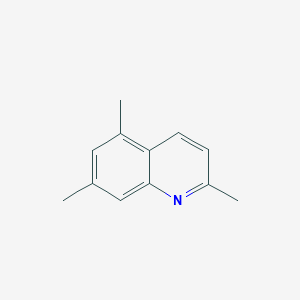
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride, also known as O-Desmethylvenlafaxine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of depression, anxiety, and other mental health disorders.
Mecanismo De Acción
The mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance their signaling and improve mood and anxiety symptoms. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine also has a weak affinity for the dopamine transporter, which may contribute to its antidepressant and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been found to have a half-life of approximately 11 hours, which is longer than that of Venlafaxine. It is metabolized in the liver and excreted in the urine. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been shown to have a low potential for drug-drug interactions and a lower risk of side effects compared to other antidepressant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has several advantages for use in lab experiments. It is readily available, has a long half-life, and has a lower risk of side effects compared to other antidepressant drugs. However, it is important to note that 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is not a selective serotonin reuptake inhibitor (SSRI) or a selective norepinephrine reuptake inhibitor (SNRI), which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. One potential area of research is the development of novel antidepressant drugs that are based on the structure and mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. Another area of research is the investigation of the potential anxiolytic effects of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine in the treatment of depression and other mental health disorders.
Conclusion
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is a chemical compound that has shown promise in the treatment of depression and anxiety. It is synthesized through the demethylation of Venlafaxine and has been extensively studied for its potential antidepressant and anxiolytic properties. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft and improving mood and anxiety symptoms. While 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has several advantages for use in lab experiments, further research is needed to determine its long-term safety and efficacy in the treatment of mental health disorders.
Métodos De Síntesis
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is synthesized through the demethylation of Venlafaxine, which is an antidepressant drug. The demethylation process involves the use of enzymes such as CYP2D6 and CYP3A4, which are found in the liver. The resulting product is a white to off-white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been extensively studied for its potential antidepressant and anxiolytic properties. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood and anxiety. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has also been found to have a lower affinity for the dopamine transporter, which may contribute to its lower risk of side effects compared to other antidepressant drugs.
Propiedades
Número CAS |
19831-41-5 |
|---|---|
Nombre del producto |
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride |
Fórmula molecular |
C21H36ClNO |
Peso molecular |
354 g/mol |
Nombre IUPAC |
1-(2-octoxy-2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H35NO.ClH/c1-2-3-4-5-6-13-18-23-21(20-14-9-7-10-15-20)19-22-16-11-8-12-17-22;/h7,9-10,14-15,21H,2-6,8,11-13,16-19H2,1H3;1H |
Clave InChI |
ZHQTZCHKZKSPHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
SMILES canónico |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
Sinónimos |
1-(2-octoxy-2-phenyl-ethyl)piperidine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
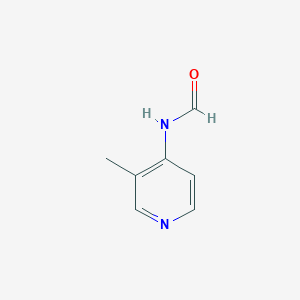
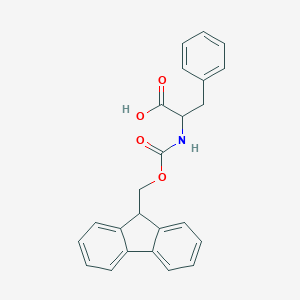
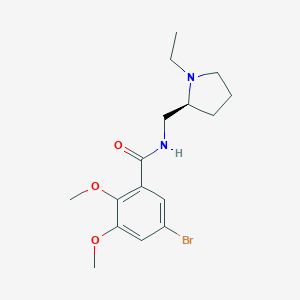
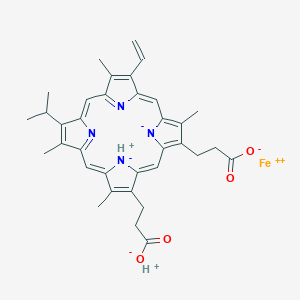
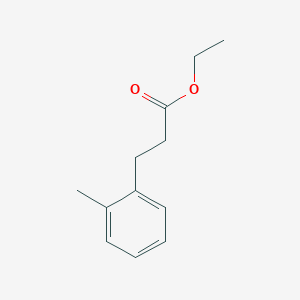
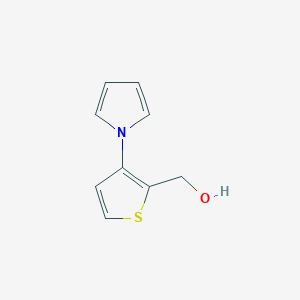
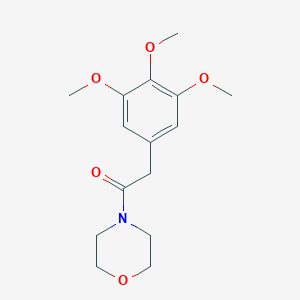
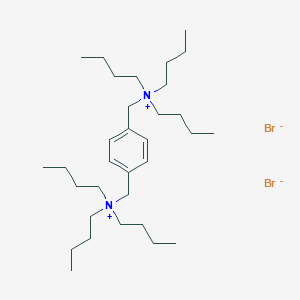
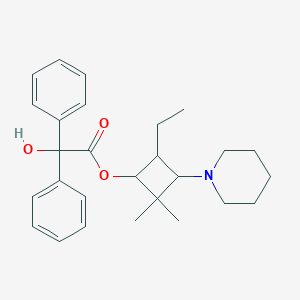
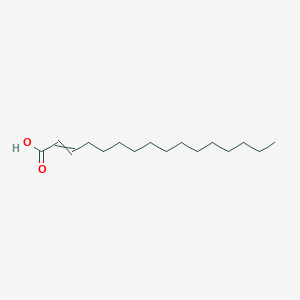
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
